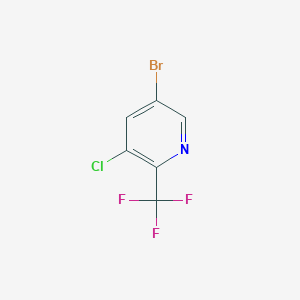

5-bromo-3-chloro-2-(trifluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and indispensable scaffold in contemporary organic chemistry. sci-hub.se Its presence is notable in a vast array of natural products, including essential compounds like vitamins (niacin and pyridoxine) and alkaloids. sci-hub.se In the laboratory and in industrial applications, pyridine derivatives serve as fundamental building blocks for the construction of more complex molecules. chemicalbook.com

The versatility of the pyridine scaffold has led to its extensive use in diverse fields. In medicinal chemistry, it is a key pharmacophore, frequently employed in drug design to enhance the therapeutic properties of molecules. sci-hub.sechemicalbook.com Pyridine-based compounds are integral to the development of a wide range of pharmaceuticals, contributing to treatments for various diseases. nih.gov Furthermore, in the realm of materials science, these scaffolds are utilized in the creation of functional nanomaterials and as ligands in organometallic chemistry and catalysis. sci-hub.se The adaptability of the pyridine nucleus allows for its straightforward conversion into a multitude of functional derivatives, making it a highly valued component in both agrochemical and pharmaceutical research. sci-hub.seresearchgate.net

The Role of Halogenation and Trifluoromethylation in Modulating Pyridine Properties and Reactivity

The chemical and physical properties of the pyridine ring can be profoundly altered through the introduction of halogen atoms (such as bromine and chlorine) and trifluoromethyl (-CF3) groups. researchgate.net These modifications are not merely additive; they synergistically influence the electronic nature, lipophilicity, metabolic stability, and reactivity of the parent molecule, making them powerful tools in rational drug and pesticide design. nih.govresearchgate.net

The trifluoromethyl group is particularly noteworthy due to its strong electron-withdrawing nature and high electronegativity. nih.gov Its incorporation into a pyridine ring can significantly enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity, or "fat-solubility," of a molecule is often increased, which can improve its ability to cross biological membranes. nih.gov Halogen atoms also exert a strong influence on the molecule's electronic properties and can provide sites for further chemical reactions, such as cross-coupling, allowing for the synthesis of more complex structures. mdpi.com The strategic placement of these substituents is a key consideration in the development of new agrochemicals and pharmaceuticals, with a significant percentage of recently developed pesticides containing fluorine. nih.govnih.gov

Overview of 5-Bromo-3-chloro-2-(trifluoromethyl)pyridine within the Broader Context of Functionalized Pyridines

This compound is a specific isomer within the larger family of halogenated trifluoromethylpyridines. As a highly substituted pyridine, it serves as a valuable chemical intermediate, or building block, for the synthesis of more complex target molecules in various sectors, particularly in the agrochemical and pharmaceutical industries.

The specific arrangement of the bromo, chloro, and trifluoromethyl groups on the pyridine ring of this compound dictates its unique reactivity and potential applications. Each substituent activates or deactivates the ring towards certain reactions and provides a handle for specific chemical transformations. While detailed public research specifically documenting the synthesis and reactivity of the 5-bromo-3-chloro isomer is limited, the general principles of substituted pyridine chemistry suggest its utility in creating novel compounds. Different isomers, such as 3-bromo-2-chloro-5-(trifluoromethyl)pyridine (B1282826) and 5-bromo-2-chloro-3-(trifluoromethyl)pyridine, are known to be important precursors in the synthesis of biologically active compounds. chemicalbook.com The precise positioning of the halogens and the trifluoromethyl group in this compound makes it a distinct and potentially crucial component for accessing specific, highly sought-after chemical structures.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂BrClF₃N |

| CAS Number | 1211533-00-4 |

| Molecular Weight | 260.44 g/mol |

| Structure | A pyridine ring substituted with a bromine atom at position 5, a chlorine atom at position 3, and a trifluoromethyl group at position 2. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBKBNUETCNZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257420 | |

| Record name | 5-Bromo-3-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-00-4 | |

| Record name | 5-Bromo-3-chloro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211533-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Chloro 2 Trifluoromethyl Pyridine

Influence of Halogen and Trifluoromethyl Substituents on Pyridine (B92270) Ring Electronics

The distribution of electron density in the pyridine ring of 5-bromo-3-chloro-2-(trifluoromethyl)pyridine is significantly perturbed by the cumulative effects of its three substituents. These effects modulate the ring's aromaticity and its susceptibility to attack by both electron-rich (nucleophiles) and electron-poor (electrophiles) species.

Inductive and Resonance Effects on Electron Density Distribution

The electronic character of the pyridine ring is governed by a combination of inductive and resonance effects from the bromo, chloro, and trifluoromethyl groups.

The combination of these effects results in a highly electron-poor (electrophilic) aromatic ring. The nitrogen atom in the pyridine ring also contributes to this electron deficiency by its inherent electronegativity. Computational studies on related molecules, such as 2-amino-3-chloro-5-trifluoromethyl pyridine, through methods like Density Functional Theory (DFT), help in visualizing the molecular electrostatic potential and identifying electron-rich and electron-poor regions that are susceptible to attack. beilstein-journals.org

Reactivity Towards Nucleophiles and Electrophiles

The pronounced electron-deficient nature of the this compound ring primarily dictates its reactivity.

Reactivity Towards Nucleophiles: The severe reduction in electron density makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). jk-sci.com The carbon atoms attached to the halogen leaving groups (C2, C3, and C5) are particularly electrophilic and serve as primary sites for nucleophilic attack. The trifluoromethyl group at the C2 position, along with the ring nitrogen, strongly activates the ring for such substitutions. Reactions with nucleophiles like amines, alkoxides, and thiolates are expected to proceed, leading to the displacement of one of the halogen substituents.

Reactivity Towards Electrophiles: Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). google.com The powerful electron-withdrawing nature of the substituents and the pyridine nitrogen makes the ring a very poor nucleophile. nih.gov Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is likely to be protonated, which further deactivates the ring by introducing a positive charge. google.comnih.gov Consequently, forcing electrophilic substitution on this molecule is exceedingly difficult and generally not a viable synthetic pathway.

Site-Selectivity in Organic Transformations

A key aspect of the chemistry of this compound is the selective reaction at one of its three functionalized positions (C2-CF₃, C3-Cl, C5-Br). The outcome of a reaction is determined by a delicate interplay of electronic activation, the nature of the reaction (e.g., palladium-catalyzed coupling vs. SNAr), and steric factors.

Regiochemical Control in Substitution and Coupling Reactions

The different electronic environments and bond strengths of the C-Cl and C-Br bonds allow for regiochemical control in substitution and coupling reactions. While no direct studies on this compound were found, extensive research on the closely related analog 5-bromo-2-chloro-3-fluoropyridine (B1227324) provides significant insight into the expected regioselectivity. nih.gov

In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the reaction occurs selectively at the C-Br bond. This is because the C-Br bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the stronger C-Cl bond. nih.gov This selectivity is a common feature in palladium catalysis involving substrates with multiple different halogen atoms.

Conversely, under conditions that favor nucleophilic aromatic substitution (SNAr), typically involving heating with a nucleophile in the absence of a catalyst, the reaction occurs at the most electrophilic positions, which are typically ortho or para to the strongly activating ring nitrogen and other electron-withdrawing groups. For 5-bromo-2-chloro-3-fluoropyridine, neat reaction with an amine at high temperatures leads to selective substitution of the chlorine atom at the C2 position. nih.gov A further substitution of the fluorine at C3 can be achieved under more forcing SNAr conditions. nih.gov

Based on these findings with a close analog, the following selectivities can be predicted for this compound:

| Reaction Type | Typical Conditions | Predicted Site of Reaction | Rationale |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Base (e.g., Cs₂CO₃) | C5-Br | Preferential oxidative addition at the weaker C-Br bond. |

| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C5-Br | Preferential oxidative addition at the weaker C-Br bond. google.com |

| Nucleophilic Aromatic Substitution (SNAr) | Neat amine, heat | C3-Cl | Attack at the highly activated C3 position, influenced by the adjacent C2-CF₃ group and ring nitrogen. |

Influence of Steric Hindrance on Reaction Pathways

Steric hindrance plays a crucial role in directing the outcome of reactions, particularly when substituents are located near the reactive site. In this compound, the trifluoromethyl group at the C2 position is sterically demanding.

This steric bulk can influence reaction pathways in several ways:

Shielding of Adjacent Positions: The -CF₃ group can sterically hinder the approach of nucleophiles or catalyst complexes to the adjacent C3-Cl position. This effect can lower the rate of reaction at this site compared to a less hindered position. wikipedia.org

Ligand Effects in Catalysis: In palladium-catalyzed reactions, the steric properties of both the substrate and the phosphine (B1218219) ligands on the catalyst are critical. google.comnih.gov The bulky -CF₃ group may necessitate the use of specific ligands to enable efficient oxidative addition and reductive elimination steps of the catalytic cycle.

Control of Atropisomerism: In cases where coupling reactions lead to the formation of biaryl products, the steric clash between the -CF₃ group and substituents on the newly introduced aryl ring can lead to hindered rotation around the newly formed C-C bond, potentially resulting in stable atropisomers. Studies on related polysubstituted pyridines have shown that such steric interactions can control the conformational preferences of the products. researchgate.net

Reaction Mechanisms and Kinetic Studies

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Buchwald-Hartwig amination proceed via a catalytic cycle involving three main steps:

Oxidative Addition: A Pd(0) complex inserts into the C-Br bond to form a Pd(II) species. This is generally the rate-determining step and explains the selectivity for the C-Br bond over the C-Cl bond. nih.gov

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The boronic acid (or a derivative) or the amine displaces the halide from the palladium complex.

Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the Pd(0) catalyst. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This reaction typically follows a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (e.g., C3-Cl), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product.

In some cases, particularly with highly activated systems or specific nucleophile/leaving group combinations, a concerted SNAr mechanism, where bond formation and bond-breaking occur simultaneously, has been proposed and supported by computational studies. researchgate.netnih.gov Given the high degree of activation in this compound, the precise nature of the SNAr mechanism could be complex. Kinetic studies on related systems, such as the reaction of substituted nitropyridines with amines, often show a first-order dependence on both the substrate and the nucleophile, consistent with the addition step being rate-determining.

Proposed Reaction Pathways for Key Transformations

The reactivity of this compound is characterized by the differential reactivity of the halogen substituents. The positions of the bromine and chlorine atoms, ortho and para to the nitrogen respectively, as well as their relative positions to the strongly electron-withdrawing trifluoromethyl group, allow for selective transformations.

Cross-Coupling Reactions:

The bromo and chloro substituents on the pyridine ring serve as excellent handles for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of more complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds. Given the higher reactivity of the C-Br bond compared to the C-Cl bond in such reactions, it is proposed that the Suzuki-Miyaura coupling would proceed selectively at the 5-position (bromine) under carefully controlled conditions. This regioselectivity is a common feature in polyhalogenated aromatic compounds. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction couples the halo-pyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgsoton.ac.uk Similar to the Suzuki coupling, the reaction is expected to occur preferentially at the C-Br bond, allowing for the introduction of an alkynyl moiety at the 5-position. researchgate.netorganic-chemistry.org The mild reaction conditions of the Sonogashira coupling make it suitable for a wide range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the halo-pyridine with an amine. wikipedia.orglibretexts.org This transformation is crucial for the synthesis of various nitrogen-containing derivatives. The choice of ligands and reaction conditions can influence the efficiency and selectivity of the amination at either the bromo or chloro position, though typically the bromo position is more reactive. jk-sci.comorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl and halogen substituents, makes it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position is activated by the adjacent trifluoromethyl group and the ring nitrogen, making it a potential site for nucleophilic attack. However, the steric hindrance from the trifluoromethyl group might influence the reaction rate.

Lithiation and Subsequent Electrophilic Quench:

Directed ortho-metalation is another potential reaction pathway. Treatment with a strong base, such as an organolithium reagent at low temperatures, could lead to deprotonation at the C4 position, which is situated between the chloro and bromo substituents. The resulting lithiated species can then be quenched with various electrophiles to introduce a range of functional groups at this position. epfl.ch

Kinetic and Thermodynamic Aspects of Reactivity

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively available in the public domain. However, general principles of physical organic chemistry allow for qualitative predictions regarding its reactivity.

Kinetic Considerations:

The rates of the aforementioned cross-coupling reactions are influenced by several factors:

Nature of the Halogen: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This difference in reactivity allows for selective functionalization.

Catalyst System: The choice of palladium precursor, ligand, and base is critical in determining the reaction kinetics. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle. wikipedia.org

Reaction Temperature: Higher temperatures generally increase the reaction rate but can sometimes lead to decreased selectivity and the formation of side products.

For nucleophilic aromatic substitution, the rate is dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate. The strong electron-withdrawing effect of the trifluoromethyl group at the 2-position would stabilize the negative charge in the intermediate formed upon nucleophilic attack at the C-Cl or C-Br bond, thereby increasing the reaction rate.

Thermodynamic Considerations:

Derivatization Strategies for Novel Functional Molecules

The versatile reactivity of this compound makes it a valuable building block for the synthesis of a wide array of novel functional molecules, particularly in the fields of agrochemicals and pharmaceuticals. nih.gov Derivatization strategies primarily leverage the presence of the two halogen atoms, allowing for sequential and site-selective modifications.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-3-chloro-2-(trifluoromethyl)pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 5-Alkynyl-3-chloro-2-(trifluoromethyl)pyridine |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, Ligand, Base (e.g., NaOtBu) | 5-Amino-3-chloro-2-(trifluoromethyl)pyridine |

| Stille Coupling | Organostannane, Pd catalyst | 5-Organo-3-chloro-2-(trifluoromethyl)pyridine |

| Heck Coupling | Alkene, Pd catalyst, Base | 5-Alkenyl-3-chloro-2-(trifluoromethyl)pyridine |

| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, RS⁻) | 2-Substituted-5-bromo-3-chloro-pyridine derivative |

| Lithiation/Electrophilic Quench | n-BuLi, then Electrophile (E⁺) | 4-Substituted-5-bromo-3-chloro-2-(trifluoromethyl)pyridine |

Sequential Functionalization:

A key strategy in the derivatization of this molecule is the sequential functionalization of the bromo and chloro groups. By exploiting the higher reactivity of the C-Br bond, an initial cross-coupling reaction can be performed selectively at the 5-position. The remaining chloro group at the 3-position can then be subjected to a second, distinct transformation under more forcing conditions or with a different catalyst system. This stepwise approach allows for the controlled and predictable synthesis of complex, unsymmetrically substituted pyridine derivatives.

Synthesis of Biologically Active Scaffolds:

The trifluoromethylpyridine moiety is a key structural motif in many active agrochemical and pharmaceutical ingredients. nih.gov Derivatization of this compound can lead to the synthesis of analogues of known bioactive molecules or entirely new chemical entities with potential biological activity. For instance, the introduction of various aryl, heteroaryl, or amino groups through cross-coupling reactions can significantly modulate the physicochemical properties and biological target interactions of the resulting compounds.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei.

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum would be expected to show two distinct signals for the two protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and trifluoromethyl substituents. The splitting pattern of the signals, determined by spin-spin coupling (J), would reveal the connectivity of the protons.

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display six signals, one for each of the unique carbon atoms in the molecule. This would include five signals for the pyridine ring carbons and one for the trifluoromethyl carbon. The chemical shifts would provide insight into the electronic environment of each carbon atom. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Fluorine-¹⁹F NMR Spectroscopy

Given the trifluoromethyl group, ¹⁹F NMR spectroscopy would be a crucial characterization technique. A single signal would be expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift would be a key identifier for the trifluoromethyl moiety.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) would establish the coupling relationships between the two protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the connectivity of the entire molecule, including the positions of the substituents.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy

An IR spectrum of 5-bromo-3-chloro-2-(trifluoromethyl)pyridine would show absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include:

C-H stretching vibrations for the aromatic protons.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group.

Vibrations related to the C-Cl and C-Br bonds in the fingerprint region (typically below 1000 cm⁻¹).

Without access to experimental spectra, any presentation of data would be purely predictive and could not be considered a scientifically accurate characterization of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the fragmentation patterns of this compound. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a characteristic isotopic pattern in the mass spectrum, which is a key identifier for compounds containing these elements.

Predicted mass spectrometry data indicates a monoisotopic mass of 258.90112 Da for the molecular ion. Fragmentation in trifluoromethyl-substituted heterocycles can be complex. In some cases, fragmentation involves the detachment of a difluorocarbene radical (CF2) from the trifluoromethyl group, while in others, the loss of the entire ·CF3 radical is observed. The specific fragmentation pathway for this compound would provide structural information and confirm the connectivity of the atoms.

While specific HRMS data for this compound is not detailed in the available search results, this technique is invaluable for obtaining highly accurate mass measurements. For instance, in the analysis of a related trifluoromethylpyridine derivative, HRMS was used to confirm the elemental composition, with the calculated mass for C7H4F3NO being 175.0245 and the found mass being 175.0246, demonstrating the precision of the technique. For this compound, HRMS would be employed to confirm its elemental formula (C6H2BrClF3N) by measuring the exact mass of its molecular ion to within a few parts per million (ppm), thereby distinguishing it from other compounds with the same nominal mass.

Predicted high-resolution mass data for various adducts of the target compound have been calculated, as shown in the table below.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]+ | 259.90840 |

| [M+Na]+ | 281.89034 |

| [M-H]- | 257.89384 |

| [M+NH4]+ | 276.93494 |

| [M+K]+ | 297.86428 |

| [M]+ | 258.90057 |

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass-to-charge ratio. These methods are essential for assessing the purity of this compound and identifying any potential impurities from its synthesis.

For example, LC-MS has been effectively used for the identification of unknown impurities in related compounds like 3-bromo-5-(trifluoromethyl)aniline. In such analyses, a suitable chromatographic method is developed to separate the main compound from its impurities, and the mass spectrometer provides molecular weight information for each separated component, aiding in their structural elucidation. Similarly, GC-MS is widely used for the analysis of halogenated organic compounds. The development of a GC-MS method would involve optimizing parameters such as the column type, temperature program, and ionization mode to achieve good separation and sensitive detection.

X-ray Crystallography for Solid-State Structural Determination

There is no specific information available in the searched literature regarding the single-crystal X-ray diffraction analysis of this compound. Should a suitable crystal of the compound be obtained, this technique would provide the definitive, unambiguous three-dimensional structure in the solid state. The analysis would yield precise bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing arrangement.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental for both the analysis and purification of this compound. Commercial suppliers often list the purity of the compound, for instance at 97%, which is typically determined by chromatographic methods.

Gas chromatography is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. The method's effectiveness relies on the separation of compounds based on their boiling points and interactions with the stationary phase of the GC column.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound. This method is particularly well-suited for assessing the purity of the compound and for monitoring the progress of chemical reactions in which it is a reactant or product. The inherent polarity and structural features of this compound—namely the pyridine ring, halogen substituents, and the trifluoromethyl group—dictate the selection of appropriate HPLC conditions, typically favoring reverse-phase chromatography.

In a typical reverse-phase HPLC analysis, a nonpolar stationary phase is employed in conjunction with a polar mobile phase. For this compound, a C18 or C8 column is generally effective. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. The precise ratio of the organic to the aqueous phase can be optimized to achieve the desired retention time and resolution from potential impurities. Gradient elution, where the composition of the mobile phase is varied over the course of the analysis, is often employed to ensure the efficient elution of compounds with a wider range of polarities.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the pyridine ring of the compound exhibits strong absorbance in the UV spectrum. The selection of an appropriate wavelength, typically around 254 nm, allows for sensitive detection of the analyte and related substances.

Detailed research findings on the HPLC analysis of halogenated pyridines indicate that the retention behavior is influenced by the type and position of the halogen substituents. The presence of both bromine and chlorine, in addition to the trifluoromethyl group, in this compound contributes to its retention characteristics. The following data table illustrates a representative set of chromatographic parameters and results for the analysis of this compound, providing insights into its typical behavior under reverse-phase HPLC conditions.

Interactive Data Table: HPLC Analysis of this compound

| Parameter | Value |

| Chromatographic Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | 8.72 min |

| Tailing Factor | 1.15 |

| Theoretical Plates | >5000 |

The data presented in the table are representative of a well-optimized HPLC method for the analysis of this compound. The retention time of 8.72 minutes indicates good interaction with the stationary phase, allowing for effective separation from earlier or later eluting impurities. A tailing factor of 1.15 suggests a symmetrical peak shape, which is crucial for accurate quantification. The high number of theoretical plates (>5000) is indicative of a highly efficient separation process, leading to sharp and well-defined peaks. Such a validated HPLC method is essential for quality control in both laboratory-scale synthesis and industrial production of this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to calculate various molecular properties. DFT methods, such as B3LYP, are frequently used with specific basis sets (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For substituted pyridines, DFT calculations can accurately predict how the different substituents (bromo, chloro, and trifluoromethyl groups) influence the geometry of the pyridine (B92270) ring. For instance, the calculations would reveal any distortions from a perfect hexagonal ring structure caused by the steric and electronic effects of the bulky and electronegative substituents.

While specific optimized parameters for 5-bromo-3-chloro-2-(trifluoromethyl)pyridine are not available in the provided literature, a typical output of such a study would be presented in a table comparing calculated values against experimental data if available.

Table 1: Illustrative Example of Geometric Parameters Calculated by DFT

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-Br, C-F) | 1.3 - 1.8 Å |

| Bond Angles (°) | Angles formed by three consecutive atoms (e.g., C-C-C, C-N-C) | 115 - 125 ° |

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies corresponding to the normal modes of the molecule, researchers can assign the peaks observed in experimental FT-IR and FT-Raman spectra. This analysis helps in the structural elucidation of the compound by identifying characteristic vibrations, such as C-H stretching, C-C and C-N ring vibrations, and vibrations associated with the C-Cl, C-Br, and CF3 groups. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate NMR chemical shifts (¹H and ¹³C), which are crucial for interpreting experimental NMR data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more easily polarized and more reactive.

The analysis of these orbitals provides insight into the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. The distribution of these orbitals across the molecule highlights the likely sites for electrophilic and nucleophilic attack. Additionally, DFT can be used to calculate the distribution of electronic charge on each atom (e.g., Mulliken charges), which helps in understanding the molecule's electrostatic potential and identifying reactive centers. The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the charge distribution, indicating regions prone to electrophilic or nucleophilic interactions.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Related to the electron-donating ability of the molecule. |

| LUMO Energy | ELUMO | Related to the electron-accepting ability of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In QSAR, various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for a set of molecules with known activities. Statistical methods, such as multiple linear regression, are then used to build a model that can predict the activity of new, untested compounds based solely on their structural features. While no specific QSAR studies involving this compound were found, this methodology is widely applied in drug discovery and environmental toxicology for pyridine derivatives and other heterocyclic compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of a molecule with its environment, such as a solvent or a biological receptor. This technique is particularly valuable for understanding how a molecule behaves in a realistic physiological or chemical environment, which is a dynamic process that static quantum chemical calculations cannot fully capture.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry, particularly using DFT, can be employed to investigate the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. A key aspect of this analysis is the identification and characterization of transition states—the highest energy point along the reaction coordinate. By calculating the energy barrier (activation energy) of a reaction, researchers can predict its feasibility and rate. For this compound, this could involve modeling its synthesis or its reactivity in nucleophilic substitution reactions, providing insights that are valuable for optimizing reaction conditions.

Research Applications and Potential Areas for Future Development

Role as Synthetic Intermediates in Fine Chemical Synthesis

As a synthetic intermediate, 5-bromo-3-chloro-2-(trifluoromethyl)pyridine is a key component in multi-step chemical manufacturing processes. guidechem.com The presence of both bromo and chloro substituents allows for selective and differential reactivity, enabling chemists to introduce various functional groups at specific positions on the pyridine (B92270) ring. This controlled reactivity is crucial in the field of fine chemical synthesis, where precision and efficiency are paramount.

The compound serves as a fundamental building block for constructing more intricate organic molecules. myskinrecipes.com The trifluoromethylpyridine (TFMP) moiety is a key structural motif found in a wide range of biologically active compounds. nih.govresearchgate.net The trifluoromethyl group itself is known to enhance properties such as metabolic stability and binding affinity due to its high electronegativity and lipophilicity. researchgate.net The strategic placement of halogen atoms provides handles for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), which are powerful methods for creating carbon-carbon and carbon-heteroatom bonds, thus assembling complex molecular frameworks. myskinrecipes.com

While the primary documented applications of this compound are in the life sciences, particularly agrochemicals, its structural features suggest potential as a precursor for advanced materials. guidechem.com Pyridine-based structures are integral to various functional materials, including polymers and organic light-emitting diodes (OLEDs). The compound's trifluoromethyl group and halogen atoms could be leveraged to tune the electronic properties, thermal stability, and solubility of such materials. However, its principal role remains in the synthesis of specialized, biologically active compounds rather than in materials science at present.

Applications in Agrochemical Research

The most significant and well-documented application of this compound and related TFMP derivatives is in the field of agrochemical research. nih.gov The trifluoromethylpyridine scaffold is a privileged structure in modern crop protection, found in numerous commercial herbicides, insecticides, and fungicides. jst.go.jpresearchoutreach.org

Research has demonstrated that pyridine derivatives containing both a trifluoromethyl group and halogen atoms are potent herbicides. nih.gov For instance, compounds incorporating a 3-chloro-5-(trifluoromethyl)pyridine (B1270821) moiety have shown high efficacy against various weeds by inhibiting essential plant enzymes like protoporphyrinogen (B1215707) oxidase (PPO). nih.gov this compound represents an ideal starting material for creating libraries of new compounds to be screened for herbicidal activity. By modifying the bromine and chlorine positions, researchers can fine-tune the compound's efficacy, selectivity, and environmental profile. fao.orgresearchgate.net Interestingly, a metabolite of the fungicide fluopyram, which features a similar pyridine core, was found to cause herbicide-like growth disorders in grapevines, highlighting the potent biological activity of this chemical class. nih.gov

The TFMP structure is a cornerstone in the development of modern insecticides and fungicides. myskinrecipes.comjst.go.jp Related intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), are crucial for the synthesis of major commercial fungicides like fluazinam (B131798) and fluopicolide. google.com The selective reactivity of this compound makes it a valuable intermediate for producing next-generation pesticides. myskinrecipes.combldpharm.com Its structure allows for the creation of novel active ingredients designed to overcome pest resistance to existing treatments and to offer new modes of action. researchoutreach.orgjst.go.jp

Table 1: Examples of Commercial Agrochemicals Derived from Trifluoromethylpyridine Intermediates This table illustrates the types of complex molecules that can be synthesized using building blocks like this compound.

| Agrochemical | Type | Key Intermediate |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine |

| Flazasulfuron | Herbicide | 2-chloro-3-(trifluoromethyl)pyridine |

| Fluazinam | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Fluopicolide | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine derivative |

| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinic acid |

Structure-Activity Relationship (SAR) studies are fundamental to modern agrochemical design, aiming to understand how a molecule's chemical structure correlates with its biological activity. jst.go.jp this compound is an excellent tool for such studies. The three different substituents (bromo, chloro, and trifluoromethyl) on the pyridine ring can be systematically modified or replaced. For example, researchers can replace the bromine with other groups via coupling reactions to probe how that position affects target binding or selectivity. This systematic approach allows for the rational design of more potent and safer pesticides, optimizing the molecule for maximum efficacy against the target pest while minimizing impact on non-target organisms. jst.go.jp

Applications in Pharmaceutical Research and Drug Discovery Intermediates

While specific research directly utilizing this compound is limited in publicly available literature, the structural motifs present in this compound are of significant interest in medicinal chemistry. Its role is primarily as a versatile building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Scaffold for Novel Drug Candidates

The substituted pyridine core of this compound serves as a valuable scaffold for the development of novel drug candidates. The bromine and chlorine atoms provide reactive handles for further chemical modifications, allowing for the introduction of various functional groups through cross-coupling reactions. This enables the generation of diverse libraries of compounds for screening against various biological targets. The trifluoromethyl group on the pyridine ring is a key feature that can enhance the pharmacological profile of potential drug molecules.

Ligands for Metal Ions in Chemical and Biological Systems

Pyridine and its derivatives are well-known for their ability to coordinate with metal ions, forming stable complexes. The nitrogen atom in the pyridine ring of this compound can act as a ligand for a variety of metal ions. While specific studies on the metal complexes of this particular compound are not extensively documented, the field of bioinorganic chemistry often explores the use of such substituted pyridines to create metal-based therapeutics or diagnostic agents. The electronic properties of the pyridine ring, influenced by the bromo, chloro, and trifluoromethyl substituents, can modulate the coordination properties and the reactivity of the resulting metal complexes.

Modulators of Molecular Pathways and Enzyme Inhibitors

The development of small molecules that can modulate specific molecular pathways or inhibit enzymes is a central focus of drug discovery. A patent for a closely related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891), highlights its use in the preparation of medicines for treating pain and respiratory diseases by inhibiting transient receptor potential A1 (TRPA1) ion channels google.com. This suggests that the 5-bromo-3-(trifluoromethyl)pyridine scaffold could be a promising starting point for the design of inhibitors for other enzymes or modulators of various signaling pathways. The specific substitution pattern of this compound offers a unique electronic and steric profile that could be exploited for targeted interactions with biological macromolecules.

Emerging Applications in Chemical Biology and Materials Science

Beyond its potential in pharmaceutical research, the unique reactivity and properties of this compound open up avenues for its use in the expanding fields of chemical biology and materials science.

Synthesis of Functional Polymers and Coatings

In the realm of materials science, functional polymers and coatings with tailored properties are in high demand. While direct applications of this compound in this area are not yet established, its di-halogenated nature allows for its potential use as a monomer or cross-linking agent in polymerization reactions. The incorporation of the trifluoromethylpyridine moiety into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific surface characteristics. Research into the copolymerization of similar halogenated monomers with commodity monomers like styrene (B11656) has been explored, indicating a potential pathway for the utilization of this compound in creating novel materials researchgate.net.

Future Research Directions for this compound

The continued importance of halogenated and trifluoromethyl-substituted pyridines in various fields, particularly agrochemicals and pharmaceuticals, drives ongoing research into their synthesis and application. nih.govresearchoutreach.org For the specific compound this compound, future research is poised to explore more efficient, selective, and sustainable chemical methodologies, while also broadening its utility in new technological domains.

Exploration of Novel Synthetic Pathways and Reagents

While established methods for synthesizing trifluoromethylpyridines (TFMPs) often involve chlorine/fluorine exchange on trichloromethylpyridine precursors or the construction of the pyridine ring from a trifluoromethyl-containing building block, future work will likely focus on more direct and versatile strategies. nih.govresearchgate.net

Current synthetic approaches can involve multi-step processes, such as the stepwise liquid-phase chlorination to form an intermediate like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), followed by a vapor-phase fluorination. researchgate.net A known route to a related isomer involves using (Trifluoromethyl)trimethylsilane with a dihalogenated pyridine precursor. chemicalbook.com Future explorations could build upon these concepts by investigating:

Direct Trifluoromethylation: Developing new reagents and catalytic systems for the direct introduction of a CF3 group onto a pre-functionalized 5-bromo-3-chloropyridine ring. This would bypass the need for methyl group precursors and harsh chlorination/fluorination steps.

Metal-Catalyzed Cross-Coupling: Expanding the use of transition-metal catalysis, such as nickel-catalyzed reactions, which have shown promise in constructing complex molecules containing gem-difluoro groups. acs.org Adapting such methods could provide novel pathways to the target compound or its derivatives.

Flow Chemistry and Microreactors: Utilizing continuous flow reactors for halogen exchange and other key synthetic steps could offer better control over reaction parameters, improve safety for exothermic reactions, and potentially increase yields and purity.

A summary of potential synthetic reagents for future exploration is presented below.

| Reagent Class | Specific Example | Potential Application in Synthesis |

| Trifluoromethylating Agents | (Trifluoromethyl)trimethylsilane (TMSCF3) | Direct introduction of CF3 group to the pyridine ring. chemicalbook.com |

| Organometallic Reagents | Arylboronic Acids | Nickel-catalyzed coupling reactions to build the pyridine core or add substituents. acs.org |

| Oxidants | N-chlorosuccinimide (NCS) | Used in metal-free oxidative functionalization reactions. acs.org |

Advanced Functionalization Strategies for Enhanced Selectivity

With three distinct positions on the pyridine ring occupied, the primary sites for further modification on this compound are the bromine and chlorine atoms, as well as the C-H position at the 4- and 6-positions. Future research will focus on selectively targeting these positions to build molecular complexity.

Site-Selective C-H Functionalization: A significant area for development is the direct functionalization of the remaining C-H bonds on the pyridine ring. Research has demonstrated that mild, operationally simple procedures using zinc sulfinate reagents and an oxidant like tert-butyl hydroperoxide (TBHP) can functionalize pyridines. nih.gov Applying this chemistry could allow for the introduction of various alkyl or fluoroalkyl groups at the C-4 or C-6 position with high selectivity, a task that is challenging with classical methods. nih.gov This approach tolerates sensitive functional groups, including the chloro and bromo substituents already present on the molecule. nih.gov

Orthogonal Cross-Coupling: Developing catalytic systems that can selectively activate the C-Br bond over the C-Cl bond (or vice versa) is a key goal. This would allow for the stepwise and controlled introduction of different substituents at the 3- and 5-positions, vastly expanding the library of accessible derivatives from a single starting material.

Difluorocarbene Chemistry: Mechanistic studies have shown that difluorocarbene intermediates can be used for the synthesis of fluorinated compounds. acs.org Exploring the reactivity of this compound with sources of difluorocarbene could lead to novel ring-modification or functionalization strategies.

Development of Sustainable Synthesis Protocols

Improving the environmental footprint of chemical synthesis is a major driver of modern chemical research. For a compound like this compound, this involves moving away from hazardous reagents and energy-intensive processes.

Metal-Free Catalysis: Reducing reliance on precious or toxic metal catalysts is a key aspect of green chemistry. The development of metal-free oxidative functionalization methods, as seen in the synthesis of chloro- and bromodifluoromethyl aryl sulfides, provides a template for future sustainable protocols. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is crucial. This involves minimizing the use of protecting groups and favoring addition reactions over substitution reactions where possible.

Expanding the Scope of Applications in Emerging Technologies

While trifluoromethylpyridines are well-established in agrochemicals and pharmaceuticals, their unique physicochemical properties suggest potential in other advanced fields. nih.govnih.gov

Medicinal Chemistry: Beyond traditional pesticide applications, related structures are being investigated for specific therapeutic targets. For instance, the analogous compound 5-bromo-2-methyl-3-(trifluoromethyl)pyridine is an intermediate for synthesizing inhibitors of the Transient Receptor Potential Al (TRPA1) ion channel, a target for treating pain and respiratory diseases. google.com This suggests that this compound could serve as a scaffold for developing new therapeutic agents targeting similar ion channels or other biological pathways.

Chemical Probes and Sensors: The distinct spectroscopic signatures (e.g., in 19F NMR) of the trifluoromethyl group could be exploited. Derivatives of the title compound could be developed as chemical probes for biological imaging or as sensors for detecting specific analytes.

The continued exploration of this and related trifluoromethylpyridines is expected to uncover novel applications in a wide range of fields. researchoutreach.org

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into 5-bromo-3-chloro-2-(trifluoromethyl)pyridine and related halogenated trifluoromethylpyridines underscores their significant role as pivotal intermediates in the synthesis of complex organic molecules. These compounds are particularly valued in the agrochemical and pharmaceutical industries. nih.govresearchoutreach.org The strategic placement of a trifluoromethyl group and multiple halogen atoms on the pyridine (B92270) ring imparts unique physicochemical properties to derivative compounds, such as enhanced metabolic stability, lipophilicity, and biological activity. nih.gov For instance, the isomeric compound 2-bromo-5-chloro-3-(trifluoromethyl)pyridine (B1377894) is utilized as a key intermediate in the production of neonicotinoid insecticides, highlighting the importance of this structural motif in developing modern crop protection agents. myskinrecipes.com The distinct reactivity of the bromo and chloro substituents allows for selective functionalization, making these molecules versatile building blocks for creating a diverse library of new chemical entities.

Methodological advancements in the synthesis of these complex pyridines have been crucial for their accessibility and industrial application. Key industrial methods include:

Halogen Exchange and Chlorination: A prevalent method involves the stepwise or simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures. nih.govjst.go.jp This approach can yield various chlorinated trifluoromethylpyridines, although controlling the degree and position of chlorination can be challenging and often results in isomeric mixtures. nih.gov

Ring Synthesis from Building Blocks: Another major strategy involves constructing the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. researchoutreach.orgresearchgate.net This method offers better control over the final substitution pattern.

Direct Trifluoromethylation: The direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring, for example, the reaction of 3-bromo-5-chloro-2-iodopyridine (B1524632) with (Trifluoromethyl)trimethylsilane, represents a more targeted synthetic route. chemicalbook.com

These synthetic strategies are summarized in the table below.

| Synthetic Method | Description | Key Features |

| Vapor-Phase Halogenation | High-temperature chlorination and fluorination of picoline. | Suitable for large-scale production; can lead to isomeric mixtures. nih.gov |

| Cyclocondensation | Building the pyridine ring from CF₃-containing acyclic precursors. | Offers good control over substituent placement. researchgate.net |

| Direct Trifluoromethylation | Introduction of a CF₃ group onto a halogenated pyridine. | Targeted synthesis for specific isomers. chemicalbook.com |

Challenges and Opportunities in the Chemistry of Halogenated Trifluoromethylpyridines

Despite these challenges, the field is rich with opportunities. The unique substitution pattern of compounds like this compound presents a significant opportunity for synthetic chemists. The differential reactivity of the bromine and chlorine atoms allows for programmed, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise and stepwise introduction of various functional groups. This modular approach is invaluable for generating molecular diversity in drug discovery and agrochemical research programs. myskinrecipes.com The powerful electron-withdrawing nature and metabolic stability of the trifluoromethyl group continue to make it a highly sought-after moiety for enhancing the efficacy and pharmacokinetic profiles of bioactive molecules. nih.gov The development of novel catalytic systems, including photocatalysts, is creating new opportunities for more efficient and environmentally benign synthetic routes. wechemglobal.com

| Aspect | Challenges | Opportunities |

| Synthesis | Achieving regioselectivity; formation of by-products; high cost. nih.gov | Selective, stepwise functionalization via cross-coupling; development of novel, greener catalytic methods. myskinrecipes.comwechemglobal.com |

| Reactivity | Inertness of C-F bonds in the CF₃ group. researchgate.net | Differential reactivity of C-Br and C-Cl bonds for programmed synthesis. |

| Properties | Complex purification of isomers. nih.gov | Enhanced metabolic stability, lipophilicity, and binding affinity in derivative molecules. nih.govresearchoutreach.org |

Outlook for Future Research and Industrial Significance

The industrial significance of trifluoromethylpyridines is well-established and continues to grow, driven by the consistent demand for new and improved agrochemicals and pharmaceuticals. researchoutreach.org Over the last few decades, more than 20 trifluoromethylpyridine-containing agrochemicals have been commercialized, and the number of pharmaceutical candidates featuring this scaffold is steadily increasing. nih.govresearchgate.net Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are in high demand as intermediates for major agricultural products, demonstrating the economic importance of this class of molecules. jst.go.jp

The outlook for future research is focused on overcoming existing synthetic challenges and expanding the applications of these versatile building blocks. A key area of investigation will be the development of more economical and sustainable synthetic methods that provide precise control over substitution patterns, thereby minimizing waste and avoiding difficult separations. This includes the design of advanced catalysts for direct C-H functionalization and more efficient trifluoromethylation reactions. wechemglobal.com Furthermore, exploring the late-stage functionalization of the trifluoromethyl group itself could unlock novel chemical space for designing next-generation active ingredients. researchgate.net Beyond the established life sciences sectors, there is potential for applying the unique electronic and physical properties of these compounds in the field of materials science. As the demand for sophisticated, high-performance chemicals grows, the industrial and scientific importance of this compound and its relatives is set to expand further. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-3-chloro-2-(trifluoromethyl)pyridine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via trifluoromethylation of halogenated pyridine precursors. For example, trifluoromethyl copper reagents can introduce the CF₃ group at the 2-position of a bromo-chloro-pyridine scaffold . Key optimizations include:

- Temperature control (e.g., 60–80°C for trifluoromethylation).

- Catalytic systems (e.g., CuI/ligand combinations).

- Purification via column chromatography or recrystallization.

- Yield improvements by adjusting stoichiometry (e.g., 1.2 equivalents of trifluoromethylating agent).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be addressed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons and carbons; the CF₃ group causes deshielding (δ ~120 ppm in ¹³C NMR) .

- ¹⁹F NMR : Confirm CF₃ presence (δ ~-60 to -70 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 294.89).

- IR Spectroscopy : Detect C-F stretches (~1100–1200 cm⁻¹).

- Data Contradictions : Cross-validate with X-ray crystallography (if crystals form) or compare retention times in HPLC with known standards .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer :

- Store at 2–8°C in amber glass vials to prevent photodegradation.

- Use inert atmosphere (N₂ or Ar) to minimize hydrolysis of the C-Cl bond.

- Avoid prolonged exposure to moisture; silica gel desiccants are recommended .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitutions in this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing CF₃ group at C2 directs nucleophilic attack to the C5 position (meta to CF₃).

- Steric Effects : The bulky CF₃ group hinders substitution at C2, favoring reactivity at C5-Br or C3-Cl.

- Experimental Design : Perform competitive reactions with amines/thiols and analyze products via LC-MS. DFT calculations (e.g., Gaussian) predict activation barriers for different pathways .

Q. What degradation pathways occur under varying pH and temperature conditions, and how can they be mitigated?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Hydrolysis of the C-Cl bond forms 3-hydroxy derivatives.

- Basic Conditions (pH > 10) : Dehalogenation at C5-Br generates pyridone byproducts.

- Mitigation : Use buffered solutions (pH 6–8) and low temperatures (4°C) during reactions. Monitor degradation via UPLC-PDA at 254 nm .

Q. How does the bromine substituent compare to iodine or chlorine in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Reactivity : Br is less reactive than I but more reactive than Cl in Pd-catalyzed couplings.

- Selectivity : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C for Suzuki couplings.

- Yield Optimization : Bromine provides ~70–80% yield vs. ~50% for chlorine. Iodine derivatives risk over-reactivity (e.g., homocoupling) .

Q. What strategies are effective for introducing functional groups at the 5-bromo position while preserving the CF₃ and Cl substituents?

- Methodological Answer :

- Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos with primary amines (e.g., benzylamine) in toluene at 100°C.

- Sonogashira Coupling : Employ CuI/Pd(PPh₃)₂Cl₂ with terminal alkynes (e.g., phenylacetylene).

- Key Consideration : Protect the Cl group with a trimethylsilyl moiety if competing reactivity occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.